1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)-
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Overview
Description
1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution Reactions:
Amidation: The carboxamide group is introduced through amidation reactions involving amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing drugs with antifungal, antibacterial, and anticancer properties.
Agriculture: Employed as a component in agrochemicals for pest control.
Materials Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)- involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, in medicinal applications, it may inhibit key enzymes involved in pathogen survival.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-3-carboxamide: A simpler derivative with similar biological activities.
N-(4-chlorophenyl)-1H-1,2,4-triazole: Another derivative with comparable properties.
Uniqueness
1H-1,2,4-Triazole-3-carboxamide, N-(4-chlorophenyl)-5-(4H-1,2,4-triazol-4-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H8ClN7O |
---|---|
Molecular Weight |
289.68 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C11H8ClN7O/c12-7-1-3-8(4-2-7)15-10(20)9-16-11(18-17-9)19-5-13-14-6-19/h1-6H,(H,15,20)(H,16,17,18) |
InChI Key |
MGNSQNDUTXCCKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)Cl |
Origin of Product |
United States |
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